Polydiméthylsiloxane terminé par un monocarbinol

Vue d'ensemble

Description

Monocarbinol terminated polydimethylsiloxane is a type of silicon-based organic polymer . It is used in various applications due to its good physical, mechanical, and chemical properties . The product is available in different viscosities, such as 180-280 cSt .

Synthesis Analysis

Monocarbinol-terminated polydimethylsiloxane (PDMS) with a molecular weight of 5.0 kDa is used in the synthesis of hierarchically branched architectures . The synthesis involves controlled/living branching radical polymerization . Another method involves RAFT crosslinking polymerization coupled with a Chemspeed robotic synthesis platform to produce PDMS-arm star polymers by an arm-first strategy .

Molecular Structure Analysis

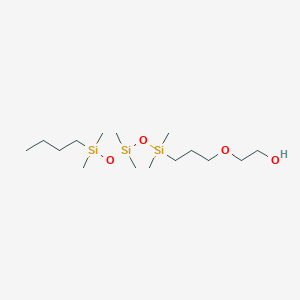

Polydimethylsiloxane (PDMS) is composed of a repeating unit [SiO(CH3)2] . At room temperature, it is in the rubber state because it has a glass transition temperature of less than -120 °C .

Physical And Chemical Properties Analysis

Monocarbinol terminated polydimethylsiloxane has a density of 0.98 g/mL and a refractive index of 1.404 at 20°C . Its viscosity at 25°C is 250 cSt . It also has good physical, mechanical, and chemical properties, including viscosity, modulus of elasticity, color, thermal conductivity, and thermal coefficient of expansion .

Applications De Recherche Scientifique

Synthèse et modification des polymères

Le PDMS terminé par un monocarbinol est fréquemment utilisé comme macroinitiateur dans la synthèse de copolymères en bloc. Il sert de point de départ pour la polymérisation radicalaire contrôlée/vivante ramifiée, conduisant à des architectures hiérarchiquement ramifiées . Ce processus est crucial pour créer des polymères avec des propriétés spécifiques pour des matériaux avancés.

Bibliothèque de produits polymères à haut débit

Dans le domaine de la recherche sur les polymères à haut débit, le PDMS terminé par un monocarbinol est utilisé pour synthétiser du polydiméthylsiloxane en étoile à cœur réticulé . Cette méthode permet la synthèse rapide et simultanée de polymères de taille constante et à faible dispersité, ce qui est essentiel pour le développement de nouveaux matériaux polymères.

Nanotechnologie

En nanotechnologie, le PDMS terminé par un monocarbinol est utilisé pour créer des nano-assemblages pour un étiquetage fluorescent ciblé. Ces nanostructures sont essentielles à l'étude des processus cellulaires et au développement d'outils de diagnostic.

Safety and Hazards

Users should avoid all eye and skin contact with Monocarbinol terminated polydimethylsiloxane and should not breathe its vapor and mist . It should be used only in well-ventilated areas . Contaminated clothing should be washed before reuse, and hands and other exposed areas should be washed with mild soap and water before eating, drinking, or smoking and when leaving work .

Mécanisme D'action

Target of Action

Monocarbinol terminated polydimethylsiloxane (PDMS) is a type of organosilicon compound, which is a colorless and transparent liquid .

Mode of Action

PDMS interacts with its environment through its unique physical and chemical properties. It has a low surface tension, allowing it to form a continuous thin film on solid surfaces . This property is particularly useful in its applications as a lubricant and a sealing material .

Pharmacokinetics

It’s known that pdms has a density of 097 g/cm3, a boiling point of >205°C, and a refractive index of 1409 .

Result of Action

The primary effects of PDMS are due to its physical properties. It forms a thin, continuous film on solid surfaces, which can provide lubrication and sealing . In the medical field, PDMS is used in the manufacturing of medical devices due to its biocompatibility .

Action Environment

The action of PDMS can be influenced by environmental factors. For example, its ability to form a continuous film can be affected by the surface it is applied to . Additionally, PDMS exhibits excellent temperature stability, maintaining its properties in a wide temperature range from -50℃ to 200℃ . It also has good resistance to chemical corrosion, being able to withstand common corrosive media such as acids and alkalis . PDMS should be stored in a light-avoiding, dry, sealed container, away from fire and flammable substances .

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various biomolecules, potentially influencing their function and behavior .

Cellular Effects

Safety data sheets indicate that it may cause skin irritation , suggesting that it could interact with cellular membranes or other components to induce an irritant response.

Molecular Mechanism

It is known to have good lubricating properties , which suggests that it may interact with biomolecules in a way that reduces friction or facilitates movement.

Temporal Effects in Laboratory Settings

It is known to be a stable compound , suggesting that its effects are likely to be consistent over time.

Propriétés

IUPAC Name |

2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H38O4Si3/c1-8-9-14-20(2,3)18-22(6,7)19-21(4,5)15-10-12-17-13-11-16/h16H,8-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQUYFVEVTXLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H38O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

191920-47-5 | |

| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191920-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001112165 | |

| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207308-30-3, 191920-47-5 | |

| Record name | Siloxanes and Silicones, di-Me, Bu group- and 3-(2-hydroxyethoxy)propyl group-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly[oxy(dimethylsilylene)], α-(butyldimethylsilyl)-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polydimethylsiloxane, monocarbinol terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)

![2-(4-Chloronaphthalen-1-yl)oxy-N-[2-(methylamino)propyl]acetamide](/img/structure/B1653883.png)